molecular formula C23H17F3N4O3 B12052534 2-Amino-4-(3-nitrophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 339318-74-0

2-Amino-4-(3-nitrophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B12052534
CAS No.: 339318-74-0
M. Wt: 454.4 g/mol
InChI Key: GDOFUPDUWBSUND-UHFFFAOYSA-N
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Description

2-Amino-4-(3-nitrophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by the presence of multiple functional groups, including an amino group, a nitrophenyl group, a trifluoromethyl group, and a carbonitrile group

Preparation Methods

The synthesis of 2-Amino-4-(3-nitrophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the hexahydroquinoline core: This can be achieved through a multi-component reaction involving an aldehyde, a β-ketoester, and an amine under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step involves the nitration of a phenyl ring, which can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Addition of the trifluoromethyl group: This can be achieved through a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the carbonitrile group:

Chemical Reactions Analysis

2-Amino-4-(3-nitrophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles such as hydroxide or alkoxide ions.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form various heterocyclic structures.

Scientific Research Applications

2-Amino-4-(3-nitrophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: The compound is being explored for its potential therapeutic properties, including its use as an antimicrobial, antifungal, and anticancer agent.

    Industry: The compound is used in the development of new materials with unique chemical and physical properties, such as high refractive index polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-nitrophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

2-Amino-4-(3-nitrophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be compared with other similar compounds, such as:

    2-Amino-4-phenyl-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: This compound lacks the nitrophenyl group, which may result in different chemical reactivity and biological activity.

    2-Amino-4-(3-nitrophenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: This compound lacks the trifluoromethyl group, which may affect its chemical stability and interaction with molecular targets.

    2-Amino-4-(3-nitrophenyl)-5-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6,7,8-tetrahydroquinoline-3-carbonitrile: This compound has a different degree of saturation in the quinoline ring, which may influence its chemical and biological properties.

Properties

CAS No.

339318-74-0

Molecular Formula

C23H17F3N4O3

Molecular Weight

454.4 g/mol

IUPAC Name

2-amino-4-(3-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H17F3N4O3/c24-23(25,26)14-5-2-6-15(11-14)29-18-8-3-9-19(31)21(18)20(17(12-27)22(29)28)13-4-1-7-16(10-13)30(32)33/h1-2,4-7,10-11,20H,3,8-9,28H2

InChI Key

GDOFUPDUWBSUND-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N)C#N)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1

Origin of Product

United States

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